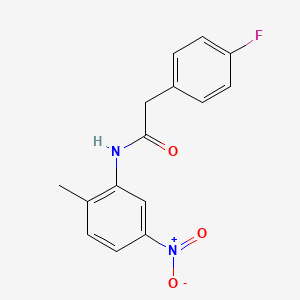![molecular formula C18H19ClN2O2 B5730218 N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5730218.png)
N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research over the years. This compound is commonly referred to as BCI-121, and it is known for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation.
作用机制
The mechanism of action of BCI-121 involves its ability to inhibit the activity of specific enzymes in the body. In cancer cells, BCI-121 targets PIM1 kinase, which is involved in the regulation of cell growth and survival. By inhibiting PIM1 kinase, BCI-121 can induce apoptosis (programmed cell death) in cancer cells, thereby halting their growth. In neurodegenerative diseases, BCI-121 inhibits the aggregation of beta-amyloid protein, which is thought to contribute to the development of Alzheimer's and Parkinson's diseases.
Biochemical and Physiological Effects:
BCI-121 has been shown to have several biochemical and physiological effects in the body. In cancer cells, BCI-121 induces apoptosis by activating caspase-3 and caspase-9, two enzymes involved in the process of programmed cell death. In addition, BCI-121 inhibits the phosphorylation of specific proteins involved in cell growth and survival, such as AKT and mTOR. In neurodegenerative diseases, BCI-121 inhibits the aggregation of beta-amyloid protein, which is thought to contribute to the development of Alzheimer's and Parkinson's diseases.
实验室实验的优点和局限性
The advantages of using BCI-121 in lab experiments include its high potency and specificity for its target enzymes. BCI-121 has been shown to be highly effective in inhibiting PIM1 kinase and beta-amyloid protein aggregation, making it a valuable tool for studying these processes. However, the limitations of using BCI-121 include its complex synthesis process and high cost, which may limit its widespread use in research.
未来方向
There are several future directions for research on BCI-121. One area of focus is the development of more efficient and cost-effective synthesis methods for BCI-121. Another area of focus is the investigation of BCI-121's potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. In addition, further studies are needed to fully understand the mechanism of action of BCI-121 and its potential side effects in humans.
Conclusion:
N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide, also known as BCI-121, is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in cancer research, neurodegenerative diseases, and inflammation. BCI-121 works by inhibiting specific enzymes in the body, and it has several biochemical and physiological effects. While the complex synthesis process and high cost of BCI-121 may limit its widespread use in research, there are several future directions for further investigation of its potential therapeutic applications.
合成方法
The synthesis of N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide is a complex process that involves several steps. The most common method involves the reaction of 4-chlorobenzoyl chloride with N-tert-butyl-3-aminobenzamide in the presence of a base such as triethylamine. The reaction is carried out under carefully controlled conditions to ensure high yields and purity of the final product.
科学研究应用
BCI-121 has been extensively studied for its potential therapeutic applications in various fields. In cancer research, BCI-121 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by targeting a specific enzyme called PIM1 kinase, which is overexpressed in many types of cancer. BCI-121 has also shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It works by inhibiting the aggregation of beta-amyloid protein, a hallmark of Alzheimer's disease. In addition, BCI-121 has anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-tert-butyl-3-[(4-chlorobenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-18(2,3)21-17(23)13-5-4-6-15(11-13)20-16(22)12-7-9-14(19)10-8-12/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIXLKOYYYMQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-{[(4-chlorophenyl)carbonyl]amino}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

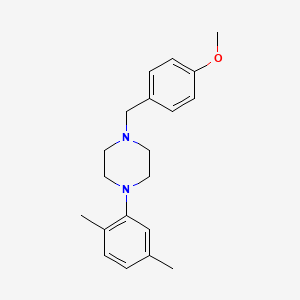
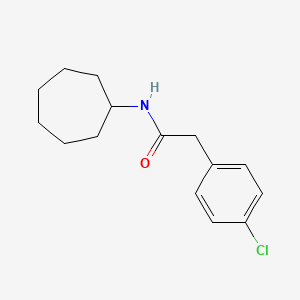
![4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5730147.png)
![[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5730151.png)
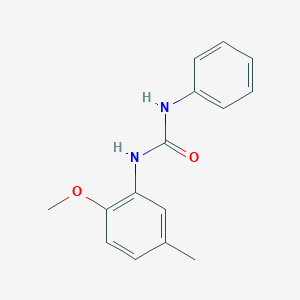
![methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730162.png)
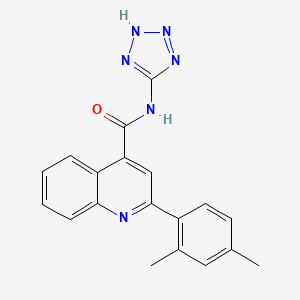
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5730172.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5730174.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)
![1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B5730207.png)
![N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5730213.png)
![N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide](/img/structure/B5730216.png)
